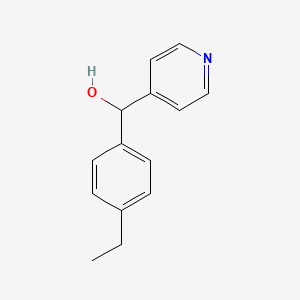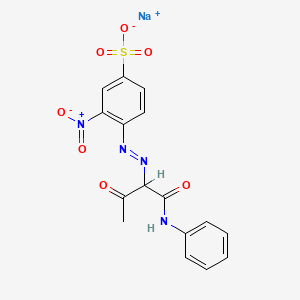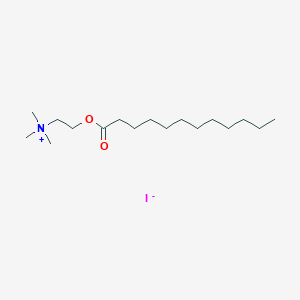
Lauroylcholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauroylcholine iodide is a chemical compound that belongs to the class of quaternary ammonium salts. It is formed by the reaction of lauric acid with choline and iodide. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauroylcholine iodide can be synthesized through the esterification of lauric acid with choline, followed by the addition of iodide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, lauric acid and choline, are reacted in the presence of a catalyst, and the resulting product is purified through crystallization or distillation. The final product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Lauroylcholine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: this compound can undergo substitution reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions, usually under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lauric acid derivatives, while reduction could produce lauryl alcohol. Substitution reactions can result in various halogenated compounds.
Scientific Research Applications
Lauroylcholine iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound is utilized in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly for enhancing the absorption of drugs through biological membranes.
Industry: It is employed in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of lauroylcholine iodide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering its permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery applications, where enhanced absorption is desired.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium salt with similar surfactant properties.
Dodecyltrimethylammonium chloride: A compound with comparable chemical structure and applications.
Tetradecyltrimethylammonium bromide: Similar in structure and used in similar applications as lauroylcholine iodide.
Uniqueness
This compound is unique due to its specific combination of lauric acid and choline, which imparts distinct surfactant properties. Its ability to enhance membrane permeability makes it particularly valuable in biological and medical research.
Properties
Molecular Formula |
C17H36INO2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-dodecanoyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H36NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QVKSTSPKPGKJHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


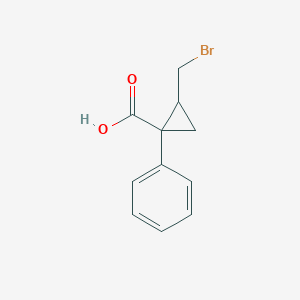
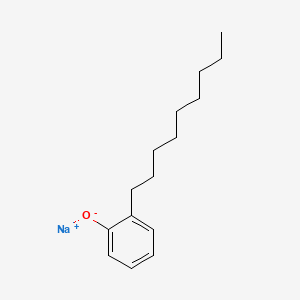
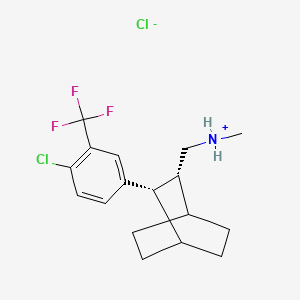
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
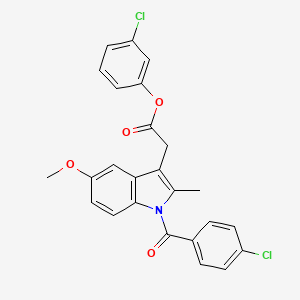
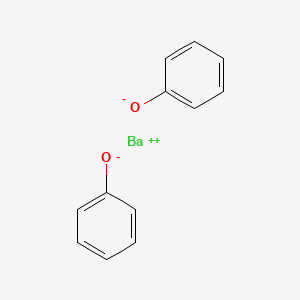
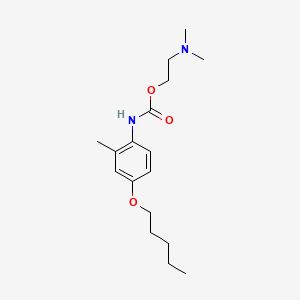
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
